N-[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]glycine
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Overview
Description
N-[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]glycine is a compound that belongs to the class of coumarins, which are a group of nature-occurring lactones first derived from Tonka beans in 1820 . Coumarins are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . This compound is known for its potential biological and pharmaceutical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]glycine involves several steps. One efficient method reported involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Another method involves reacting 7-((5-mercapto-1,3,4-oxadiazol-2-yl)methoxy)-4,5-dimethyl-2H-chromen-2-one with various alkyl and benzyl halides in the presence of potassium carbonate at room temperature .
Industrial Production Methods: Industrial production methods for this compound typically involve the use of green solvents and catalysts to ensure environmentally friendly processes. The use of ionic liquids and lipase (Mucor miehei) as a catalyst in a three-component reaction has been reported to produce higher yields of products .
Chemical Reactions Analysis
Types of Reactions: N-[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]glycine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include propargyl bromide, sodium azides, and potassium carbonate . The reactions are typically carried out in dry acetone and at temperatures ranging from room temperature to 50°C .
Major Products Formed: The major products formed from these reactions include various coumarin derivatives with different pharmacophoric groups at the C-3, C-4, and C-7 positions .
Scientific Research Applications
N-[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]glycine has a wide range of scientific research applications. It has been tested for its anti-HIV, anticancer, antimicrobial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors properties
Mechanism of Action
The mechanism of action of N-[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]glycine involves its interaction with various molecular targets and pathways. For example, it has been shown to arrest the cell cycle at the S and G2/M phase in Candida albicans, indicating its potential as an anti-infective agent . The compound’s effects are mediated through its interaction with specific enzymes and receptors in the body.
Comparison with Similar Compounds
N-[(5-hydroxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]glycine can be compared with other similar compounds such as 2,5-dimethyl-4-hydroxy-3(2H)-furanone (Furaneol), which is known for its flavor properties . Another similar compound is 4-hydroxy-2,5-dimethyl-3(2H)-furanone, which is used as a key aroma compound in various applications
Properties
Molecular Formula |
C15H15NO6 |
---|---|
Molecular Weight |
305.28 g/mol |
IUPAC Name |
2-[[2-(5-hydroxy-4,7-dimethyl-2-oxochromen-3-yl)acetyl]amino]acetic acid |
InChI |
InChI=1S/C15H15NO6/c1-7-3-10(17)14-8(2)9(15(21)22-11(14)4-7)5-12(18)16-6-13(19)20/h3-4,17H,5-6H2,1-2H3,(H,16,18)(H,19,20) |
InChI Key |
UAANSOHJVYOXJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C(C(=O)OC2=C1)CC(=O)NCC(=O)O)C)O |
Origin of Product |
United States |
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